

Fmoc-D-Isoleucine: A Technical Guide for Advanced Peptide Synthesis

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Compound of Interest		
Compound Name:	Fmoc-D-isoleucine	
Cat. No.:	B2791465	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Fmoc-D-isoleucine**, a critical building block in modern peptide chemistry. This document outlines its chemical properties, product specifications, and detailed protocols for its application in solid-phase peptide synthesis (SPPS), catering to the needs of researchers and professionals in drug development and biochemical research.

Core Product Information

Fmoc-D-isoleucine, with the CAS number 143688-83-9, is a derivative of the non-proteinogenic amino acid D-isoleucine.[1][2][3][4] The attachment of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the alpha-amino group allows for its use in the stepwise synthesis of peptides. This protecting group is stable under acidic conditions but can be readily removed with a mild base, typically a piperidine solution, which is a cornerstone of Fmoc-based solid-phase peptide synthesis.

The D-configuration of the isoleucine residue is of particular interest in drug development as it can enhance the metabolic stability of peptide-based therapeutics by making them less susceptible to enzymatic degradation. The incorporation of D-amino acids can also influence the conformational properties of peptides, potentially leading to improved receptor binding affinity and selectivity.



Quantitative Data and Product Specifications

The following table summarizes the key quantitative data and typical product specifications for **Fmoc-D-isoleucine** sourced from various suppliers.

Property	Value	Reference
CAS Number	143688-83-9	
Molecular Formula	C21H23NO4	
Molecular Weight	353.41 g/mol	
Appearance	White to off-white powder	
Purity (HPLC)	≥98.0%	
Enantiomeric Purity	≥98.0%	
Melting Point	148-153°C (decomposes)	
Storage Conditions	0 to 8°C, -20°C for long-term storage	-
Solubility	Soluble in DMSO and DMF	-

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, generalized protocol for the incorporation of **Fmoc-D-isoleucine** into a peptide sequence using manual solid-phase peptide synthesis with a Wang or Rink Amide resin.

Materials and Reagents:

• Fmoc-D-isoleucine

- Pre-loaded Fmoc-amino acid Wang or Rink Amide resin
- N,N-Dimethylformamide (DMF), peptide synthesis grade



- · Piperidine, peptide synthesis grade
- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
 Water)
- · Cold diethyl ether
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the reaction vessel.
- Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid
 by treating it with a 20% solution of piperidine in DMF. This is typically a two-step process: a
 short treatment of 1-3 minutes followed by a longer treatment of 10-20 minutes. The resin is
 then washed thoroughly with DMF to remove the piperidine and the dibenzofulvenepiperidine adduct.
- Amino Acid Coupling:
 - In a separate vial, Fmoc-D-isoleucine (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent such as HBTU/HOBt and a base like DIPEA.
 - This activated amino acid solution is then added to the deprotected resin.

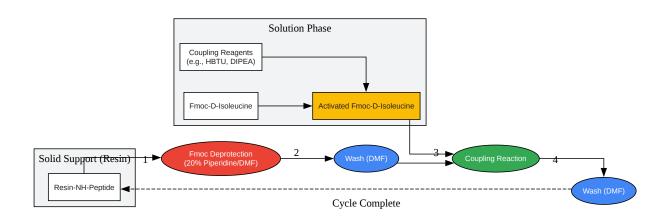


- The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
- Washing: After the coupling is complete, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.
- Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.
- Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the sidechain protecting groups are simultaneously removed by treatment with a cleavage cocktail, most commonly a solution containing a high concentration of TFA. The specific cocktail composition depends on the amino acids present in the peptide sequence.
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Experimental Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of **Fmoc-D-isoleucine**.





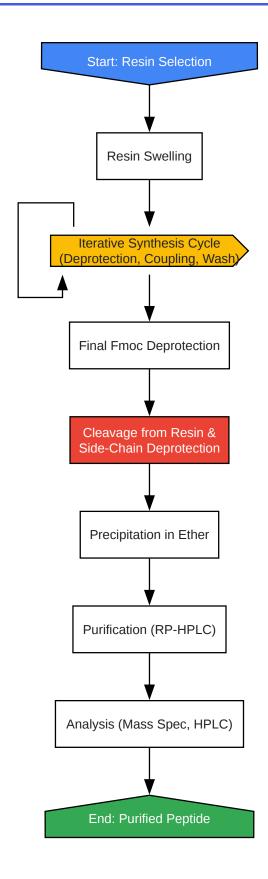
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Fmoc-SPPS Cycle for **Fmoc-D-Isoleucine** Incorporation.

Logical Relationship of SPPS Stages

The diagram below outlines the logical progression of the entire solid-phase peptide synthesis process, from initial resin preparation to the final purified peptide.





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Overall Logical Flow of Solid-Phase Peptide Synthesis.



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